methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
Description
The compound methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a pyrazolo-pyrimidine derivative characterized by a bicyclic heterocyclic core (pyrazolo[4,3-d]pyrimidine) with multiple substituents, including a phenethyl group at position 6, an ethyl group at position 1, and a methyl benzoate moiety linked via an acetamido bridge.
Properties
IUPAC Name |
methyl 2-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-13-9-8-12-19(20)25(34)36-3)26(35)29(24(23)33)15-14-18-10-6-5-7-11-18/h5-13H,4,14-16H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNFVFQTQXTXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O4 |
| Molecular Weight | 475.5 g/mol |
| CAS Number | 1358584-25-4 |
The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological significance.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. The mechanism primarily involves the inhibition of eukaryotic protein kinases, which are crucial for cancer cell proliferation.
Case Study
In a study involving various cancer cell lines (HepG2, MCF-7, A549, and PC-3), compounds similar to this compound were tested. The results showed significant inhibition of cell proliferation with IC50 values ranging from 1.74 µM to higher concentrations depending on the specific derivative tested .
Anti-inflammatory Activity
The compound's structural analogs have been studied for their anti-inflammatory effects. In vitro assays demonstrated moderate to strong inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which play a pivotal role in inflammation.
Research Findings
A recent study reported that certain pyrazolo derivatives exhibited COX-II inhibition with IC50 values as low as 0.52 µM. This suggests that this compound could potentially serve as a lead compound for developing anti-inflammatory drugs .
Antimicrobial Activity
Emerging research has highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Evaluation
In an evaluation against Staphylococcus aureus and Escherichia coli, several pyrazolo derivatives demonstrated promising antibacterial effects. The compound's ability to inhibit bacterial growth suggests its potential application in treating infections in immunocompromised patients, such as those undergoing cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffold
The pyrazolo[4,3-d]pyrimidine core is shared with several pharmacologically active compounds. For example:
- N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide () differs primarily in the substituents: a 4-fluorobenzyl group replaces the phenethyl group, and a benzyl acetamide replaces the methyl benzoate. This substitution alters lipophilicity and target selectivity .
Table 1: Structural Comparison of Key Derivatives
Pharmacophoric Features
Pharmacophore analysis () reveals that pyrazolo-pyrimidine derivatives often share:
- Aromatic rings (e.g., benzene in the benzoate group) for hydrophobic interactions.
- Hydrogen-bond acceptors/donors (e.g., carbonyl groups at positions 5 and 7, acetamido NH) for target binding.
Molecular Similarity and Target Prediction
Using ligand-based virtual screening () and AlphaTarget (), the target compound’s 3D similarity to known inhibitors of aldose reductase or alpha-glucosidase was evaluated. Key findings include:
- Tanimoto coefficient ≥0.75 with pyrazolo-pyrimidine-based kinase inhibitors, suggesting shared target profiles .
- Unique targets inferred from phenethyl and benzoate groups, which are absent in fluorobenzyl analogs (), may include G-protein-coupled receptors .
Table 2: Physicochemical Comparison
Research Findings and Implications
- Activity Prediction : The phenethyl group may enhance blood-brain barrier penetration compared to fluorobenzyl analogs, making the target compound a candidate for CNS targets .
- Metabolic Stability : The methyl benzoate group may confer resistance to esterase-mediated hydrolysis compared to simpler esters .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate, and how can reaction conditions be optimized?
- Methodology : The compound’s core pyrazolo[4,3-d]pyrimidinone scaffold can be synthesized via cyclization reactions using nitroarenes or nitroalkenes with palladium catalysts and formic acid derivatives as CO surrogates . Substituted benzaldehyde intermediates (e.g., 4-methoxybenzaldehyde derivatives) are key precursors for regioselective multicomponent reactions, as shown in studies on dihydropyrazolo[1,5-a]pyrimidines . Optimization involves adjusting solvent systems (ethanol or DMF), reaction temperatures (reflux conditions), and stoichiometric ratios of phenacyl chloride or substituted hydrazines .
- Key Data :
| Reaction Step | Yield Range | Catalytic System | Reference |
|---|---|---|---|
| Cyclization | 65–78% | Pd/C, HCO2H | |
| Phenylation | 70–85% | Cs2CO3, DMF |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the pyrazolo-pyrimidinone core. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., C22H19ClFN5O4 for analogs) . X-ray crystallography resolves stereochemical ambiguities in fused heterocyclic systems .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodology : Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria (MIC values). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., IC50 for HeLa or MCF-7). Enzyme inhibition studies (e.g., MMP-9 or VEGFR2) employ fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., phenethyl, methyl) influence the compound’s reactivity and bioactivity?
- Methodology : Computational modeling (DFT) predicts electronic effects of substituents on the pyrimidinone ring’s electron-deficient C4 position. Substituent bulk (e.g., phenethyl vs. ethyl) is evaluated via steric maps in docking studies (AutoDock Vina) against targets like aminopeptidase N . Experimental validation includes synthesizing analogs with halogenated or electron-withdrawing groups and comparing IC50 values .
- Data Contradiction : While electron-withdrawing groups enhance enzyme inhibition in pyrazolo-pyrimidinones , bulky phenethyl groups may reduce solubility, offsetting gains in potency .
Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?
- Methodology : In vitro microsomal assays (human/rat liver microsomes) identify phase I metabolites (e.g., hydroxylation at the pyrimidinone ring). In vivo pharmacokinetic studies (rodents) track plasma half-life (t1/2) and bioavailability. Discrepancies arise from species-specific cytochrome P450 isoforms, addressed via cross-species metabolite profiling (LC-MS/MS) .
Q. How can regioselectivity challenges in multicomponent reactions involving pyrazolo-pyrimidinones be mitigated?
- Methodology : Use directing groups (e.g., methoxy or amino) on benzaldehyde precursors to control cyclization sites. For example, 4-hydroxyphenyl groups in dihydropyrazolo[1,5-a]pyrimidines enhance regioselectivity (>90% yield) via hydrogen bonding with catalysts . Solvent polarity (e.g., DMF vs. ethanol) also influences transition-state stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
